molecular formula C8H7N3O B8676698 5-Furan-2-yl-pyrazin-2-ylamine

5-Furan-2-yl-pyrazin-2-ylamine

Cat. No.: B8676698
M. Wt: 161.16 g/mol
InChI Key: ZAGVFBNMEVMTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Furan-2-yl-pyrazin-2-ylamine is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-(furan-2-yl)pyrazin-2-amine

InChI

InChI=1S/C8H7N3O/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H,(H2,9,11)

InChI Key

ZAGVFBNMEVMTJU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-bromopyrazine (500 mg, 2.87 mmol) in N,N-dimethylformamide (15 mL) was treated with tetrakis(triphenylphosphine)palladium(0) (66 mg, 0.06 mmol), N,N-diisopropylethylamine (1.25 mL, 7.18 mmol), lithium chloride (426 mg, 10.06 mmol), and 2-(tributylstannyl)furan (905 μL, 2.87 mmol). The resulting reaction mixture was heated at 120° C. for 4 h. After such time, the reaction was cooled to 25° C., treated with a saturated aqueous potassium fluoride solution (10 mL), and then stirred at 25° C. overnight for 16 h. The solution was then diluted with methylene chloride (25 mL) and extracted with methylene chloride (3×15 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 98/2 to 96/4 methylene chloride/methanol) afforded 5-furan-2-yl-pyrazin-2-ylamine (356 mg, 77%) as a brown solid: mp 80.2–83.8° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
905 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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